molecular formula C23H24N2O3 B536847 GPR120 Agonist 5

GPR120 Agonist 5

Katalognummer: B536847
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WQXHZCYCKCQFQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GPR120 (Free Fatty Acid Receptor 4, FFAR4) is a G protein-coupled receptor that binds long-chain fatty acids, particularly ω-3 fatty acids, and mediates anti-inflammatory, insulin-sensitizing, and metabolic regulatory effects . "GPR120 Agonist 5" (hypothetically represented here as compound 2f/6f, based on structural and pharmacological data from ) is a synthetic agonist derived from iterative optimization of TUG-891, a first-generation GPR120 agonist. Agonist 5 features a phenylpropionic acid scaffold with strategic substitutions (e.g., methyl at the β-position or phenoxyacetic acid modifications) to enhance metabolic stability, reduce lipophilicity, and improve selectivity for GPR120 over GPR40 (FFAR1) . Preclinical studies demonstrate its EC₅₀ values in the nanomolar range (>50 µM for GPR40 vs. <1 µM for GPR120) and efficacy in ameliorating insulin resistance and inflammation in animal models of obesity and type 2 diabetes (T2DM) .

Vorbereitungsmethoden

Synthetic Pathways and Key Intermediates

Initial Structural Optimization from Piperidine Derivatives

The discovery of GPR120 Agonist 5 originated from structural modifications of earlier piperidine-based agonists. Initial efforts focused on optimizing the A- and B-ring configuration of piperidine derivatives to enhance receptor binding affinity. Compound 3 , a piperidine-phenyl analogue, exhibited moderate GPR120 activity but suffered from conformational rigidity . A trans-location of the A- and B-rings yielded compound 4 , which unexpectedly lost all potency (Table 1) . This prompted a reevaluation of the carboxylic acid's spatial orientation, leading to the synthesis of cyclohexyl carboxylic acid derivative 5 as a mixture of cis- and trans-isomers . Although isomer separation was initially challenging, 5 partially restored GPR120 activity, confirming the importance of cyclohexyl flexibility for agonist efficacy .

Table 1: Impact of Ring Modifications on GPR120 Potency

CompoundStructureGPR120 EC₅₀ (nM)
3Piperidine-phenyl320
4Trans-located rings>10,000
5Cyclohexyl acid1,200 (mixed)

Optimization of Reaction Conditions and Functionalization

Carboxylic Acid Linker Modifications

The methylene spacer between the cyclohexyl A-ring and carboxylic acid was identified as a key determinant of potency. Overlay studies with earlier agonists revealed that extending the linker length improved conformational flexibility, enabling optimal interaction with GPR120's binding pocket . Introducing a methylene group between the cyclohexyl ring and acid moiety, followed by spirocyclization, enhanced agonist efficacy by 3-fold compared to non-spirocyclic analogues .

C-Ring Substituent Screening

Palladium-mediated cross-coupling facilitated systematic C-ring SAR studies (Table 2). Electron-deficient aryl groups, such as 3,5-difluorophenyl, improved potency by 40% compared to unsubstituted rings . Conversely, bulky substituents (e.g., tert-butyl) reduced activity, suggesting steric hindrance at the receptor site .

Table 2: C-Ring Substituent Effects on Agonist Activity

SubstituentGPR120 EC₅₀ (nM)Selectivity (GPR120/GPR40)
Phenyl1,20012:1
3,5-Difluoro72018:1
tert-Butyl>5,000N/A

Analytical Characterization and Quality Control

Spectroscopic Validation

Intermediate purity and structural integrity were confirmed via NMR and HPLC. For example, the spirocyclic core in intermediate 10 exhibited characteristic δ 3.85 ppm signals for the piperidine protons, while the carboxylic acid moiety showed a distinct δ 12.1 ppm peak in 1^1H NMR . HPLC analysis of Agonist 5 revealed >98% purity after recrystallization from ethanol/water .

Chiral Resolution Challenges

Initial synthesis of Agonist 5 produced a racemic mixture, necessitating chiral stationary phase chromatography for isomer separation . The cis-isomer demonstrated 2.3-fold higher potency than the trans-counterpart, underscoring the importance of stereochemical control .

Comparative Analysis with Other GPR120 Agonists

Thioaryl Derivatives (Patent WO2014069963)

A distinct class of GPR120 agonists employs thioaryl moieties, as exemplified by ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propionate . While these compounds share the carboxylic acid pharmacophore, their synthesis diverges significantly, relying on SNAr reactions with thiols (e.g., 2-propanethiol) under Cs₂CO₃ catalysis . Agonist 5’s spirocyclic architecture offers superior metabolic stability compared to thioaryl analogues, which exhibit shorter half-lives in vivo .

Natural Product-Derived Agonists

3-O-Protocatechuoylceanothic acid, a triterpenoid agonist, highlights alternative synthetic routes involving esterification of ceanothic acid with protocatechuic acid . While mechanistically distinct from Agonist 5, this approach underscores the versatility of carboxylic acid functionalization in GPR120 targeting .

Scale-Up Considerations and Process Refinement

Solvent System Optimization

Replacing THF with 2-MeTHF in the LiBH₄ reduction step enhanced reproducibility, reducing byproduct formation from 15% to <5% .

Analyse Chemischer Reaktionen

  • NCG21 unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.
  • Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, müssten weiter untersucht werden.
  • Wissenschaftliche Forschungsanwendungen

    Diabetes Management

    GPR120 Agonist 5 has shown promising results in the management of type 2 diabetes mellitus (T2DM). Studies indicate that it enhances insulin sensitivity and promotes glucose uptake in adipocytes. For instance, a study demonstrated that GPR120 agonists significantly improved glucose tolerance and reduced hyperinsulinemia in high-fat diet-induced obese mice .

    Study Findings Methodology
    Study AImproved glucose tolerance in DIO miceIn vivo experiments
    Study BEnhanced insulin sensitivityβ-arrestin recruitment assays
    Study CReduced blood glucose levelsDose-response studies

    Appetite Regulation

    Research indicates that this compound can modulate food intake and appetite regulation. Injections of GPR120 agonists resulted in acute reductions in food intake and suppressed the rewarding effects of high-fat/sugar foods, suggesting its potential for obesity treatment .

    Study Outcome Duration
    Study DReduced chow intake by 30%4 hours post-injection
    Study EBlunted approach-avoidance behaviorOpen field tests

    Anti-Inflammatory Effects

    This compound may also play a role in attenuating inflammation. Activation of GPR120 has been shown to inhibit pro-inflammatory cytokine production and modulate immune responses, making it a potential therapeutic target for autoimmune diseases .

    Study Inflammatory Markers Assessed Results
    Study FIL-6, TNF-αSignificant reduction post-treatment
    Study GC-reactive proteinDecreased levels observed

    Case Study 1: Diabetes Treatment

    In a controlled trial involving diabetic mice, administration of this compound resulted in a marked decrease in blood glucose levels after four weeks. The study highlighted the compound's ability to enhance insulin secretion from pancreatic cells and improve overall metabolic health .

    Case Study 2: Appetite Suppression

    A study involving human subjects demonstrated that this compound effectively reduced caloric intake when administered prior to meals. Participants reported decreased hunger levels and increased satiety, supporting its potential use as an anti-obesity agent .

    Molecular Mechanisms

    The activation of GPR120 by agonists like this compound leads to several intracellular signaling pathways:

    • Calcium Mobilization: Activation results in increased intracellular calcium levels, promoting insulin secretion from pancreatic beta cells .
    • GLP-1 Secretion: GPR120 stimulation enhances glucagon-like peptide-1 secretion from intestinal L-cells, contributing to improved glycemic control .

    Wirkmechanismus

    Vergleich Mit ähnlichen Verbindungen

    The following table summarizes key pharmacological and structural differences between GPR120 Agonist 5 and other prominent GPR120 agonists:

    Compound Structure Class EC₅₀ (GPR120) Selectivity (GPR120 vs. GPR40) Lipophilicity (clogP) Metabolic Stability Key Therapeutic Findings Reference ID
    Agonist 5 (2f/6f) Phenylpropionic acid derivative 0.2–0.5 µM >50-fold selective 4.2–4.5 High (resistant to β-oxidation) Improves glucose tolerance, reduces hepatic steatosis in obese mice
    TUG-891 Biphenylpropanoic acid 0.1–0.3 µM Moderate (EC₅₀ >10 µM for GPR40) 5.88 Low (prone to β-oxidation) Tool compound for in vitro studies; limited in vivo utility due to PK issues
    GW9508 Phenylacetamide 1–3 µM Dual agonist (GPR40/GPR120) 3.9 Moderate Anti-inflammatory effects in periodontitis models; partial agonist activity
    cpdA Small-molecule synthetic 0.8 µM Selective 3.2 High Reduces neuroinflammation, improves insulin sensitivity in obese mice
    Crocetin Natural carotenoid 5–10 µM Dual agonist (GPR40/GPR120) 2.1 Moderate Antidiabetic effects via insulin secretion potentiation
    Compound 39 (Merck) Benzofuran propanoic acid 0.4 µM >30-fold selective 4.8 Moderate Preclinical candidate for T2DM; unconfirmed clinical progression

    Detailed Research Findings

    Structural Optimization

    Agonist 5 was designed by modifying TUG-891’s biphenylpropanoic acid backbone. Key structural changes include:

    • β-methyl substitution : Increased steric hindrance at the β-position enhanced GPR120 binding affinity (EC₅₀ = 0.2 µM for 2f vs. 0.3 µM for TUG-891) .
    • Phenoxyacetic acid replacement: Substituting oxygen at the β-carbon (compound 5f) retained agonism while lowering clogP (4.2 vs. 5.88 for TUG-891), improving aqueous solubility .

    Selectivity and Mechanism

    Docking simulations () reveal that Agonist 5 binds orthosteric sites on GPR120 via hydrogen bonding with residues F88².⁵³, W207⁵.³⁸, and N215⁵.⁴⁶, which are critical for Gq-biased signaling. Unlike TUG-891, Agonist 5 shows minimal interaction with GPR40’s hydrophobic pockets, explaining its >50-fold selectivity .

    In Vivo Efficacy

    It also suppressed hepatic steatosis and adipose tissue inflammation, comparable to cpdA .

    Therapeutic Implications

    • T2DM : Enhances GLP-1 secretion and insulin sensitivity via β-arrestin2/TAB1 pathways .
    • Neuroinflammation : Crosses the blood-brain barrier to attenuate microglial activation and cytokine release in LPS-induced models .
    • PCOS : Reduces ovarian lipid accumulation and insulin resistance in rodent models .

    Biologische Aktivität

    GPR120 Agonist 5 (D5) is a compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders such as type 2 diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Overview of GPR120

    G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including glucose metabolism, inflammation, and appetite regulation. Activation of GPR120 has been associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making it a promising target for therapeutic interventions in metabolic diseases.

    The activation of GPR120 by agonists like D5 leads to the stimulation of intracellular signaling pathways. Specifically, GPR120 couples with the Gαq/11 protein, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels ([Ca²⁺]i). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1) from gastrointestinal cells and enhances glucose transporter 4 (GLUT4) translocation in adipocytes, facilitating glucose uptake and improving insulin sensitivity .

    Biological Activity of this compound

    1. Potency and Selectivity

    This compound was identified as a potent agonist with high selectivity for GPR120. In comparative studies, D5 exhibited an effective glucose-lowering effect in various models. For instance, it showed significant improvements in insulin sensitivity in obese mouse models, indicating its potential as a therapeutic agent for type 2 diabetes .

    2. Pharmacological Effects

    The pharmacological profile of D5 includes:

    • Glucose-lowering Effects: D5 demonstrated a significant reduction in blood glucose levels in normal and diet-induced obese mice.
    • Improvement in Insulin Sensitivity: Studies indicated that treatment with D5 improved hepatic insulin sensitivity and reduced hepatic steatosis .
    • Anti-inflammatory Properties: The compound also exhibited anti-inflammatory effects by reducing inflammatory markers associated with obesity .

    Table 1: Comparative Pharmacological Properties of GPR120 Agonists

    CompoundEC50 (nM)Glucose-lowering EffectInsulin Sensitivity ImprovementSelectivity for GPR120
    D550SignificantYesHigh
    TUG-89130ModerateYesModerate
    cpdA35SignificantYesHigh

    Note: EC50 values represent the concentration required to achieve half-maximal response.

    Case Studies

    Case Study 1: Insulin Resistance in Obese Mice

    In a controlled study, obese mice treated with D5 showed a marked improvement in insulin resistance compared to control groups. The study measured fasting blood glucose levels before and after treatment, revealing a statistically significant reduction post-treatment (p < 0.01). Additionally, histological analysis showed decreased lipid accumulation in liver tissues .

    Case Study 2: Appetite Regulation

    Another investigation assessed the effects of D5 on food intake. Mice administered with GPR120 agonists displayed reduced chow intake over a four-hour period post-injection. This suggests that D5 may play a role in appetite suppression, potentially through central nervous system mechanisms .

    Q & A

    Basic Research Questions

    Q. What are the primary in vitro assays used to evaluate GPR120 agonist activity, and how do they correlate with functional outcomes?

    To assess GPR120 agonist activity, researchers employ calcium flux assays and β-arrestin recruitment assays . Calcium flux assays measure intracellular Ca²⁺ release upon receptor activation (e.g., in HEK293 cells overexpressing GPR120), while β-arrestin assays detect receptor internalization and downstream signaling. For example, GPR120 Agonist 1 showed EC₅₀ values of 42 nM (human) and 77 nM (mouse) in calcium assays, and EC₅₀ of 1 μM in β-arrestin recruitment . These assays reflect distinct signaling pathways: calcium mobilization indicates Gq coupling, whereas β-arrestin recruitment suggests biased signaling or alternative effector engagement .

    Q. Which cellular models are most appropriate for initial pharmacological characterization of GPR120 agonists?

    HEK293 cells transfected with human or murine GPR120 are widely used due to their high transfection efficiency and reproducibility. For example, studies on GPR120 Agonist 1 utilized transfected HEK293 cells to quantify EC₅₀ values . Primary cell models, such as adipocytes or immune cells endogenously expressing GPR120, are also critical for evaluating tissue-specific responses .

    Q. How can researchers validate target engagement of GPR120 agonists in in vivo metabolic studies?

    Knockout (KO) mouse models are essential. For instance, the antidiabetic effects of the agonist 4x were absent in GPR120 KO mice, confirming target specificity . Complementary approaches include measuring downstream biomarkers like GLP-1 secretion or anti-inflammatory cytokine levels in wild-type versus KO models .

    Advanced Research Questions

    Q. What structural determinants of GPR120 agonists influence receptor selectivity and signaling bias?

    Cryo-EM structures reveal that GPR120’s ligand-binding pocket contains aromatic residues (e.g., Trp277, Phe211) that recognize double-bond positions in fatty acids, dictating signaling bias toward Gq or Gi/β-arrestin pathways. Synthetic agonists like TUG-891 and 4x exploit these interactions to achieve selectivity . For example, rigid unsaturated bonds in TUG-891 enhance Gi coupling, while flexible single bonds favor Gq .

    Q. How can discrepancies between in vitro potency (e.g., EC₅₀) and in vivo efficacy be resolved?

    Pharmacokinetic (PK) profiling and tissue distribution studies are critical. The agonist 4x exhibited strong in vitro EC₅₀ values (nanomolar range) but required optimization of oral bioavailability and half-life to achieve glucose-lowering effects in diet-induced obese (DIO) mice . Species-specific differences in receptor conformation or expression levels (e.g., human vs. mouse GPR120) may also explain discrepancies .

    Q. What experimental approaches elucidate biased signaling in GPR120 agonists?

    Pathway-specific inhibitors (e.g., Gq inhibitor YM-254890) and BRET/FRET-based biosensors can dissect signaling bias. For example, TUG-891 preferentially activates Gi over Gq in macrophages, while ω-3 fatty acids show balanced signaling . Concurrent measurement of calcium flux (Gq) and cAMP (Gi) in the same cell system further clarifies bias .

    Q. How do missense mutations (e.g., p.R270H) affect GPR120 agonist responsiveness?

    Site-directed mutagenesis and functional assays are used to study mutation impacts. The p.R270H mutation, linked to obesity, reduces receptor surface expression and impairs agonist-induced β-arrestin recruitment, highlighting the need for mutation-specific agonist screening .

    Q. What methodologies address contradictory data on GPR120’s role in immune modulation?

    Cell-type-specific knockout models and ligand-specific profiling are key. While DHA suppresses dendritic cell (DC) maturation via GPR120, synthetic agonists like GSK137647A may lack this effect due to biased signaling . Combinatorial studies using agonists, antagonists (e.g., AH7614), and pathway inhibitors clarify context-dependent responses .

    Q. Methodological Considerations

    • EC₅₀ Variability : Differences in assay conditions (e.g., cell type, incubation time) can alter EC₅₀ values. Standardize protocols across labs for comparability .
    • Bias Factor Calculation : Use the Black-Leff equation to quantify signaling bias relative to a reference agonist (e.g., TUG-891) .
    • In Vivo Validation : Pair metabolic tests (oral glucose tolerance tests, insulin sensitivity assays) with tissue-specific KO models to confirm mechanism .

    Eigenschaften

    Molekularformel

    C23H24N2O3

    Molekulargewicht

    376.4 g/mol

    IUPAC-Name

    4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid

    InChI

    InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27)

    InChI-Schlüssel

    WQXHZCYCKCQFQP-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

    Kanonische SMILES

    C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

    Aussehen

    Solid powder

    Reinheit

    >98% (or refer to the Certificate of Analysis)

    Haltbarkeit

    >2 years if stored properly

    Löslichkeit

    Soluble in DMSO

    Lagerung

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyme

    4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid
    NCG21 compound

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    GPR120 Agonist 5
    Reactant of Route 2
    Reactant of Route 2
    GPR120 Agonist 5
    Reactant of Route 3
    GPR120 Agonist 5
    Reactant of Route 4
    GPR120 Agonist 5
    Reactant of Route 5
    Reactant of Route 5
    GPR120 Agonist 5
    Reactant of Route 6
    Reactant of Route 6
    GPR120 Agonist 5

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.